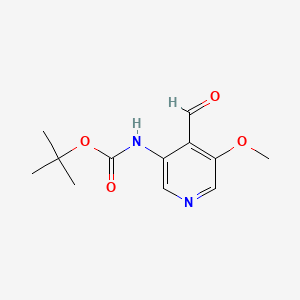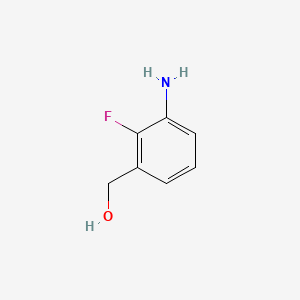
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Characterization
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and related compounds serve as key intermediates in organic synthesis, particularly in the preparation of boric acid ester intermediates with benzene rings. These compounds are synthesized through multi-step substitution reactions, with their structures confirmed via spectroscopic methods including FTIR, 1H and 13C NMR, and mass spectrometry. Single-crystal X-ray diffraction provides crystallographic and conformational analyses, with further investigation into molecular electrostatic potential and frontier molecular orbitals using density functional theory (DFT) (Huang et al., 2021). Another study focuses on the synthesis, crystal structure, and vibrational properties of compounds with similar functional groups, highlighting the consistency of molecular structures optimized by DFT with crystal structures determined by X-ray diffraction (Wu et al., 2021).
Sensing and Detection Applications
A significant application of these compounds is in the development of organic thin-film fluorescence probes for detecting hydrogen peroxide vapor, a signature compound of peroxide-based explosives. By synthesizing derivatives that undergo fast deboronation in the presence of H2O2 vapor, researchers have significantly improved the sensitivity and detection limits for H2O2 vapor, showcasing the practical utility of these compounds in explosive detection (Fu et al., 2016).
Polymer Synthesis
These compounds are also utilized in the synthesis of conjugated polymers through palladium-catalyzed Suzuki coupling methods. For instance, copolymers containing fluorene and carbazole units alongside arylene vinylene or azomethine units have been synthesized, characterized by various spectroscopic and photoluminescence methods, indicating their potential for applications in optoelectronic devices (Grigoras & Antonoaia, 2005).
Drug Delivery and Bioactivity
Further expanding the versatility of these compounds, research into the synthesis of fluorinated analogues of combretastatin A-4, employing a series of fluorinated benzaldehydes, has been conducted to explore their anticancer properties. The study demonstrates the potential of these analogues in retaining potent cell growth inhibitory properties, highlighting the intersection of organic synthesis and pharmacological research (Lawrence et al., 2003).
Safety and Hazards
The safety and hazards of a chemical compound are typically provided in its Material Safety Data Sheet (MSDS). For “2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde”, the available data indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
作用機序
Target of Action
Boronic esters, in general, are known to be versatile reagents in organic synthesis, often used in suzuki-miyaura coupling reactions .
Mode of Action
The compound’s mode of action is primarily through its ability to participate in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling . In these reactions, the boronic ester moiety acts as a nucleophile, transferring an organic group to a metal catalyst, which then couples with an electrophilic organic group .
Biochemical Pathways
The suzuki-miyaura coupling reactions in which it participates can lead to the formation of biologically active compounds, potentially affecting various biochemical pathways depending on the nature of the coupled products .
Pharmacokinetics
It’s important to note that boronic esters, including this compound, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability in biological systems.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The specific molecular and cellular effects would depend on the nature of the coupled products and their interactions with biological targets.
Action Environment
Environmental factors such as pH can significantly influence the action of this compound. For instance, boronic esters are known to be susceptible to hydrolysis, and this reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.
特性
IUPAC Name |
2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-16)11(10)15/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIDGFJKIAHLAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682392 |
Source


|
| Record name | 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1112209-40-1 |
Source


|
| Record name | 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

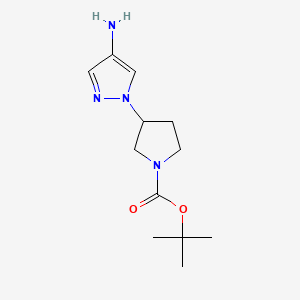
![[4-(4-Aminophenoxy)phenyl]boronic acid](/img/structure/B581205.png)
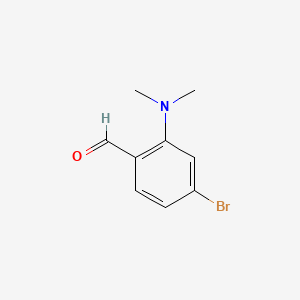
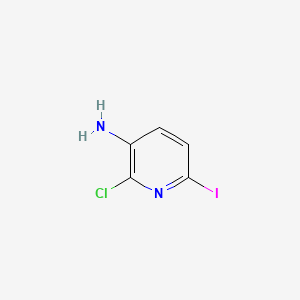
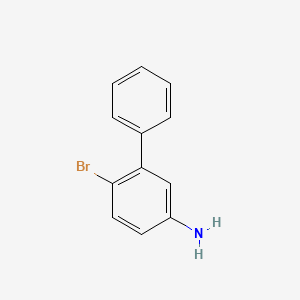
![4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581210.png)
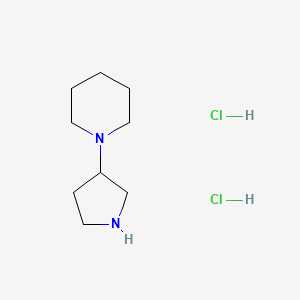

![8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B581218.png)

![N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole](/img/structure/B581221.png)
![5-broMo-N-Methylbenzo[d]oxazol-2-aMine](/img/structure/B581222.png)
